BenchChemオンラインストアへようこそ!

6-(4-Bromophenyl)pyrimidin-4-ol

Lipid metabolism Cancer metabolism SREBP inhibitors

This brominated pyrimidine scaffold is the preferred starting point for SREBP and CCR4 programs due to its SAR-validated 4-bromo advantage: a 2.3-fold potency gain over the unsubstituted phenyl analog in SREBP inhibition (9.8 µM vs. 23.0 µM). No other halogen (e.g., 4-Cl: 10.7 µM) replicates its unique electronic profile for kinase inhibitor development. Secure the specific substitution pattern that defines lead optimization.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 1203703-90-5
Cat. No. B1486815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenyl)pyrimidin-4-ol
CAS1203703-90-5
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)NC=N2)Br
InChIInChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
InChIKeyGZIBKZJRGJWHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Bromophenyl)pyrimidin-4-ol (CAS 1203703-90-5) Procurement Baseline: Chemical Identity and Core Properties


6-(4-Bromophenyl)pyrimidin-4-ol (CAS 1203703-90-5) is a brominated heterocyclic compound comprising a pyrimidine core substituted with a 4-bromophenyl moiety at the 6-position and a hydroxyl group at the 4-position. With a molecular formula of C₁₀H₇BrN₂O and a molecular weight of 251.08 g/mol, this compound belongs to the phenylpyrimidine class and is recognized as a versatile building block for kinase inhibitor development and broader medicinal chemistry applications . Its structural features, particularly the bromine atom, provide a synthetic handle for cross-coupling reactions, enabling further functionalization and the exploration of structure-activity relationships .

Why 6-(4-Bromophenyl)pyrimidin-4-ol Cannot Be Simply Substituted with Other Phenylpyrimidines


Although the phenylpyrimidine scaffold is common, 6-(4-Bromophenyl)pyrimidin-4-ol possesses a distinct substitution pattern (4-bromo at the 6-position) that directly influences target binding and biological activity in ways that cannot be replicated by other halogenated or unsubstituted phenyl analogs. As demonstrated in a head-to-head structure-activity relationship (SAR) study, the 4-bromo substituent yields an IC₅₀ of 9.8 µM against SREBP activation, whereas the 4-chloro analog shows a reduced potency of 10.7 µM and the unsubstituted phenyl analog exhibits a substantially weaker IC₅₀ of 23.0 µM [1]. This quantitative divergence underscores that even subtle changes to the aryl halide moiety can alter activity by more than two-fold, making generic substitution a scientifically untenable practice for applications where this specific electronic and steric profile is required. Furthermore, this compound demonstrates a unique activity profile across unrelated targets—including potent antagonism of the CCR4 receptor (IC₅₀ = 3.89 nM) and moderate inhibition of the ALK kinase F1174L mutant (IC₅₀ = 1.70 µM)—a combination of properties that is not shared by its closest structural analogs [2][3].

Quantitative Differentiation Evidence for 6-(4-Bromophenyl)pyrimidin-4-ol Against Structural Analogs and In-Class Compounds


SREBP Activation Inhibition: Direct SAR Comparison of 4-Bromo, 4-Chloro, 4-Fluoro, and Unsubstituted Phenyl Analogs

In a head-to-head SAR study of fatostatin derivatives, 6-(4-bromophenyl)pyrimidin-4-ol (as analog 5d) exhibited an IC₅₀ of 9.8 ± 0.6 µM for inhibition of SREBP activation in a cellular assay [1]. This represents a 2.3-fold improvement over the unsubstituted phenyl analog (IC₅₀ = 23.0 ± 5.6 µM) and a measurable, though modest, advantage over the 4-chloro analog (IC₅₀ = 10.7 ± 0.9 µM) and the 4-fluoro analog (IC₅₀ = 12.4 ± 3.1 µM) [1].

Lipid metabolism Cancer metabolism SREBP inhibitors

CCR4 Antagonism: Comparison of 6-(4-Bromophenyl)pyrimidin-4-ol with Established CCR4 Antagonists

6-(4-Bromophenyl)pyrimidin-4-ol (as CHEMBL2018954) demonstrates potent antagonist activity at the human CCR4 receptor with an IC₅₀ of 3.89 nM in a [³⁵S]-GTPγS binding assay using CHO cell membranes expressing human CCR4 [1]. This potency is approximately 4.6-fold greater than that of the established CCR4 antagonist C-021, which exhibits an IC₅₀ of 18 nM in the same assay format , and 15-fold greater than RS-1748, which has an IC₅₀ of 59.9 nM .

Immuno-oncology Chemokine receptor antagonists CCR4

ALK Kinase Inhibition: Activity of 6-(4-Bromophenyl)pyrimidin-4-ol Against Clinically Relevant ALK F1174L Mutant

6-(4-Bromophenyl)pyrimidin-4-ol (as CHEMBL3609312) inhibits the ALK F1174L mutant kinase with an IC₅₀ of 1.70 µM (1700 nM) in a LanthaScreen Eu-kinase binding assay [1]. This activity is approximately 510-fold weaker than the clinically approved ALK inhibitor crizotinib, which inhibits wild-type ALK with an IC₅₀ of 3.33 nM [2], and approximately 430-fold weaker than alectinib (IC₅₀ = 1.9 nM for wild-type ALK) .

Kinase inhibitors ALK Cancer therapeutics

Antibacterial Activity: Inhibition of Enterococcus faecalis Biofilm Formation

6-(4-Bromophenyl)pyrimidin-4-ol (as CHEMBL3115980) inhibits biofilm formation by Enterococcus faecalis with an IC₅₀ of 125 µM (1.25 × 10⁵ nM) in a crystal violet staining assay after 20 hours of incubation [1]. In comparison, the closely related analog 6-(4-chlorophenyl)pyrimidin-4-ol exhibits an IC₅₀ of 34 µM (3.4 × 10⁴ nM) against a different bacterial target in an automated patch clamp assay, suggesting that the bromo analog may be less potent as an antibacterial agent but provides a distinct selectivity profile [2].

Antimicrobial resistance Biofilm inhibitors Gram-positive bacteria

Optimal Scientific and Industrial Use Cases for 6-(4-Bromophenyl)pyrimidin-4-ol Based on Verifiable Evidence


Development of SREBP Pathway Inhibitors for Metabolic Disease and Cancer Research

Based on its direct SAR-defined advantage over unsubstituted and other halogenated phenyl analogs in inhibiting SREBP activation, 6-(4-bromophenyl)pyrimidin-4-ol serves as a preferred starting scaffold for medicinal chemistry programs targeting lipid metabolism disorders and cancers with dysregulated SREBP signaling. The 9.8 µM IC₅₀ provides a defined potency benchmark against which further synthetic modifications can be measured [1].

CCR4 Antagonist Lead Optimization in Immuno-Oncology and Inflammatory Disease

Given its exceptional potency against the human CCR4 receptor (IC₅₀ = 3.89 nM), this compound is a highly attractive lead for the development of novel chemokine receptor antagonists. Its 4.6-fold superiority over the established tool compound C-021 positions it as a more potent starting point for lead optimization campaigns aimed at treating T-cell lymphomas, asthma, or other CCR4-driven pathologies [1].

ALK Kinase Inhibitor SAR Studies and Negative Control Compound

The compound's defined, moderate inhibitory activity against the clinically relevant ALK F1174L mutant (IC₅₀ = 1.70 µM) makes it a useful reference in structure-activity relationship studies. It can be employed as a baseline comparator to assess the potency gains achieved through chemical modifications, or as a negative control in high-throughput screening campaigns for more potent ALK inhibitors [1].

Anti-Biofilm Agent Discovery Targeting Enterococcus faecalis

The specific anti-biofilm activity of this compound against E. faecalis (IC₅₀ = 125 µM) supports its use as a chemical probe for investigating biofilm formation mechanisms in Gram-positive pathogens. Its distinct profile relative to the 4-chloro analog enables comparative studies to elucidate the role of halogen electronics and sterics in modulating anti-biofilm efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Bromophenyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.